molecular formula C14H17ClN4OS B5590739 N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea

N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea

Cat. No. B5590739
M. Wt: 324.8 g/mol
InChI Key: BILGXIAKABNOHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea, typically involves the reaction of isothiocyanates with amines. For instance, one-pot synthesis methods have been developed to produce thiourea derivatives by reacting N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, leading to a variety of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas (Fathalla et al., 2001).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of thiourea compounds can be determined by X-ray diffraction, revealing the intra and intermolecular hydrogen bonding that stabilizes the crystal structure (Razak et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that thiourea derivatives, including those similar to the specified compound, can be synthesized through various methods, contributing to the field of synthetic chemistry and material science. For instance, one-pot synthesis methods have been developed for the production of thiourea derivatives, which are crucial in synthesizing quinazolin-4-yl-thiourea compounds via intramolecular cycloaddition reactions (Fathalla et al., 2001). Additionally, the structural characterization of such compounds using spectroscopic techniques like FTIR, NMR, and X-ray crystallography provides valuable insights into their chemical properties and potential applications (Yamin & Hassan, 2004).

Anticorrosive Properties

Thiourea derivatives have demonstrated significant potential in corrosion inhibition, particularly in metals. Studies indicate that compounds like 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea can effectively inhibit corrosion in metals such as mild steel in acidic mediums. This property is attributed to the formation of protective films on the metal surface, thereby preventing corrosion (Karthik, Tamilvendan, & Prabhu, 2014).

Luminescence and Binding Properties

Research into the luminescence and anion-binding properties of thiourea derivatives, particularly those containing iridium(III) polypyridine complexes, reveals their potential in sensing and light-emitting applications. These compounds exhibit strong luminescence and the ability to act as receptors for anions, which can be utilized in developing sensors and other photophysical tools (Lo et al., 2006).

Antimicrobial Activities

Thiourea derivatives are also explored for their antimicrobial properties. The synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety and their evaluation as potential antimicrobial agents highlight the versatility of these compounds in addressing various bacterial and fungal infections. These studies suggest the potential for developing new classes of antibacterial and antifungal agents based on thiourea derivatives (Desai, Mahajan, & Chikhalia, 2007).

properties

IUPAC Name

1-(5-chloro-2-cyanophenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c15-12-2-1-11(10-16)13(9-12)18-14(21)17-3-4-19-5-7-20-8-6-19/h1-2,9H,3-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGXIAKABNOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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